1-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)imidazolidin-2-one
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Description
1-(2-((Tert-butylthio)methyl)piperidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H25N3O2S and its molecular weight is 299.43. The purity is usually 95%.
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Scientific Research Applications
Mixed Ligand Complexes and Bioactive Molecule Labeling
Research led by Mundwiler et al. (2004) introduced a [2 + 1] mixed ligand concept using fac-tricarbonyl complexes, which are pivotal for labeling bioactive molecules. This approach enhances the physico-chemical properties of conjugates, showcasing the compound's utility in creating bioactive labels for medical applications such as diagnostics and targeted therapy (Mundwiler et al., 2004).
Catalysis in Organic Synthesis
Zhang, Lee, and Widenhoefer (2009) demonstrated the compound's role in the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes. This process yields high regioselectivity and enantioselectivity, underlining the compound's significance in organic synthesis, potentially leading to advancements in pharmaceutical manufacturing and material science (Zhang et al., 2009).
Synthesis of Ketene Aminals and Cyclocondensation Reactions
Huang and Tzai (1986) explored the synthesis of ketene aminals with an imidazolidine ring, revealing its applications in generating novel organic compounds. This finding is crucial for the development of new materials and drugs, demonstrating the compound's versatility in chemical synthesis (Huang & Tzai, 1986).
Development of Advanced Materials
Takeshima et al. (1979) investigated the reaction of carbon disulphide with cyclic amides, including imidazolidin-2-one. The study provides insights into the synthesis of dithiocarbamic acids, which are essential in developing agrochemicals and polymers, highlighting the compound's contribution to material science (Takeshima et al., 1979).
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-14(2,3)20-10-11-6-4-5-8-16(11)13(19)17-9-7-15-12(17)18/h11H,4-10H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLIQYARHDJGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)N2CCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.